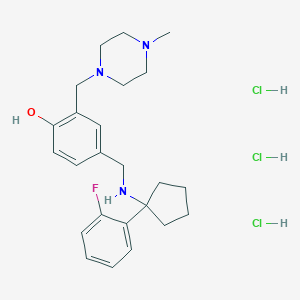

ARN5187 trihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJGIMILIULIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl3FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN5187 Trihydrochloride: A Dual Inhibitor of REV-ERBβ and Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a novel small molecule that exhibits a unique dual inhibitory function, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. This compound acts as a potent antagonist of REV-ERBβ, a key regulator of circadian rhythm and metabolism, while also functioning as a lysosomotropic agent that disrupts lysosomal function and blocks autophagic flux at a late stage.[1][2][3] This dual mechanism of action leads to enhanced cytotoxicity in cancer cells compared to agents that inhibit autophagy alone, presenting a promising therapeutic strategy for various malignancies.[4][5] This technical guide provides a comprehensive overview of the core inhibitory functions of ARN5187, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.

Introduction

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the mammalian circadian clock, acting as transcriptional repressors of key clock genes, including BMAL1.[6] Beyond its role in chronobiology, REV-ERBβ has been implicated in the regulation of metabolic pathways and has emerged as a potential therapeutic target in oncology.[4][6] Autophagy is a catabolic process responsible for the degradation of cellular components within lysosomes, playing a dual role in both tumor suppression and promotion depending on the context. In established tumors, autophagy is often co-opted as a survival mechanism, making its inhibition a viable anticancer strategy.[7]

This compound was identified as a compound that uniquely combines the inhibition of both REV-ERBβ and autophagy.[4][7] Its ability to simultaneously disrupt two distinct cellular processes that cancer cells rely on for survival underlies its potent cytotoxic effects.

Dual Inhibitory Function of this compound

Inhibition of REV-ERBβ-mediated Transcriptional Repression

ARN5187 acts as an antagonist of REV-ERBβ.[1] By binding to the receptor, it relieves the REV-ERBβ-mediated transcriptional repression of its target genes. This leads to an increase in the expression of genes such as BMAL1, PER1, and PEPCK.[2][3] The antagonistic activity of ARN5187 on REV-ERBβ has been demonstrated to be independent of its effects on lysosomes.[2][3]

The signaling pathway of REV-ERBβ-mediated transcriptional repression and its inhibition by ARN5187 is illustrated in the following diagram:

References

- 1. eubopen.org [eubopen.org]

- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient transfection and luciferase assay [protocols.io]

- 4. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters [jove.com]

- 6. invivogen.com [invivogen.com]

- 7. bowdish.ca [bowdish.ca]

ARN5187 Trihydrochloride: A Technical Guide to its Lysosomotropic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a synthetic small molecule that has garnered significant interest in the scientific community for its dual-modal activity as an inhibitor of both REV-ERBβ and the cellular process of autophagy.[1][2] A key aspect of its mechanism of action is its lysosomotropic nature, which plays a crucial role in its cellular effects. This technical guide provides an in-depth overview of the lysosomotropic properties of ARN5187, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying cellular pathways.

Core Concepts: Lysosomotropism

Lysosomotropic compounds are weak bases that can freely permeate cellular membranes in their neutral state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), these compounds become protonated. This ionization traps them within the lysosome, leading to their accumulation at concentrations significantly higher than in the cytoplasm. This accumulation can disrupt lysosomal function through various mechanisms, including increasing the internal pH and inducing lysosomal membrane permeabilization (LMP).

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | EC50 (µM) | IC50 (µM) | Citation |

| BT-474 | Breast Cancer | 23.5 | 30.14 | [1][2] |

| HEP-G2 | Liver Cancer | 14.4 | - | [1] |

| LNCaP | Prostate Cancer | 29.8 | - | [1] |

| HMEC | Normal Breast Cells | - | >100 | [2] |

Table 2: REV-ERBβ Reporter Activity of this compound

| Cell Line | Assay | EC50 (µM) | Citation |

| HEK-293 | RevRE Reporter | 15.0 | [1] |

Mechanism of Lysosomotropic Activity

The lysosomotropic activity of ARN5187 is fundamental to its cellular effects. By accumulating in lysosomes, it disrupts their normal function, leading to a late-stage blockade of autophagy and contributing to its cytotoxic effects in cancer cells.

Signaling Pathway of ARN5187-Induced Lysosomal Dysfunction and Autophagy Blockade

Caption: ARN5187's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the lysosomotropic activity of ARN5187.

Assessment of Lysosomal pH

A common method to assess changes in lysosomal pH is through the use of fluorescent probes like Acridine Orange.

Acridine Orange Staining Protocol:

-

Cell Culture: Plate cells (e.g., BT-474) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a specified duration (e.g., 2, 8, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for lysosomal pH alkalinization (e.g., Chloroquine or Bafilomycin A1).

-

Staining: Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add pre-warmed medium containing Acridine Orange (1-5 µg/mL) and incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Remove the Acridine Orange-containing medium and wash the cells twice with PBS.

-

Imaging: Mount the coverslips on glass slides with a drop of PBS. Immediately visualize the cells using a fluorescence microscope.

-

Excitation/Emission: Use a filter set appropriate for detecting both green (monomeric Acridine Orange in the cytoplasm and nucleus, ~500/526 nm) and red (aggregated Acridine Orange in acidic lysosomes, ~460/650 nm) fluorescence.

-

-

Quantification: Capture images and quantify the red and green fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in the red/green fluorescence intensity ratio indicates an increase in lysosomal pH.

Assessment of Lysosomal Membrane Permeabilization (LMP)

The galectin puncta assay is a sensitive method to detect LMP.

Galectin-3 Puncta Formation Assay Protocol:

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate.

-

Drug Treatment: Treat cells with this compound as described above. Include a positive control for LMP induction (e.g., L-leucyl-L-leucine methyl ester, LLOMe).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against Galectin-3 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

(Optional) Co-stain with a lysosomal marker like LAMP1 to confirm the localization of galectin puncta to lysosomes.

-

-

Imaging and Analysis:

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Acquire images and count the number of Galectin-3 puncta per cell. An increase in the number of puncta indicates LMP.

-

Experimental Workflow for Characterizing Lysosomotropic Activity

Caption: Workflow for assessing lysosomotropic activity.

Conclusion

This compound exhibits significant lysosomotropic activity, which is integral to its dual inhibition of REV-ERBβ and autophagy, and its resulting cytotoxicity in cancer cells. The accumulation of ARN5187 within lysosomes disrupts their acidic environment and compromises their membrane integrity. The experimental protocols detailed in this guide provide a framework for the continued investigation of ARN5187 and other lysosomotropic agents. Further research to precisely quantify the effects of ARN5187 on lysosomal pH and the extent of LMP will provide a more complete understanding of its mechanism of action and inform its potential therapeutic applications.

References

An In-depth Technical Guide on the ARN5187 Trihydrochloride-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a novel small molecule that has garnered significant interest within the scientific community for its potent cytotoxic effects against various cancer cell lines. This technical guide delineates the core molecular mechanisms underlying ARN5187-induced apoptosis. ARN5187 functions as a dual inhibitor, targeting both the nuclear receptor REV-ERBβ and the cellular process of autophagy. Its character as a lysosomotropic agent is central to its mechanism, initiating a cascade of events that culminate in programmed cell death. This document provides a comprehensive overview of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols for studying its apoptotic effects.

Introduction

This compound is a synthetic ligand that antagonizes REV-ERBβ, a nuclear receptor involved in regulating circadian rhythm, metabolism, and inflammation. Beyond its impact on REV-ERBβ, ARN5187 also functions as a lysosomotropic agent, accumulating within lysosomes and disrupting their function, thereby inhibiting autophagy. The dual inhibition of these two critical cellular processes appears to be the cornerstone of its potent anti-cancer activity, leading to the induction of apoptosis. Understanding the intricate details of this induced apoptosis pathway is crucial for the further development of ARN5187 as a potential therapeutic agent.

Mechanism of Action: Dual Inhibition of REV-ERBβ and Autophagy

The primary mechanism of action of this compound is its ability to simultaneously inhibit REV-ERBβ and autophagy.

-

REV-ERBβ Antagonism: ARN5187 binds to the ligand-binding domain of REV-ERBβ, inhibiting its transcriptional repressor activity. REV-ERBβ has been implicated in promoting cell survival, particularly under conditions of cellular stress where autophagy is inhibited. By antagonizing REV-ERBβ, ARN5187 removes this pro-survival signal.

-

Autophagy Inhibition: As a lysosomotropic agent, ARN5187, being a weak base, becomes protonated and trapped within the acidic environment of lysosomes. This accumulation leads to lysosomal dysfunction and the inhibition of autophagic flux. Autophagy is a critical cellular recycling process that cancer cells often exploit to survive under metabolic stress.

The concurrent blockade of a key survival protein (REV-ERBβ) and a crucial survival process (autophagy) creates a synthetic lethal scenario, pushing the cancer cell towards apoptosis.

The ARN5187-Induced Apoptosis Pathway

The induction of apoptosis by this compound is initiated by its lysosomotropic properties, leading to lysosomal membrane permeabilization (LMP).

Lysosomal Membrane Permeabilization (LMP)

The accumulation of ARN5187 within lysosomes disrupts the integrity of the lysosomal membrane. This permeabilization allows for the release of lysosomal hydrolases, such as cathepsins, into the cytoplasm.

Activation of the Intrinsic Apoptosis Pathway

The released cathepsins can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is likely mediated through the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family, into its truncated form, tBid.

-

Bcl-2 Family Proteins: tBid translocates to the mitochondria and activates the pro-apoptotic effector proteins Bax and Bak. This leads to a shift in the balance between pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) members of the Bcl-2 family, favoring apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores. This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Caspase Activation Cascade

The release of cytochrome c into the cytosol is a critical step in the activation of the caspase cascade.

-

Apoptosome Formation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.

dot graph TD; A[this compound] --> B{Lysosome}; B --> C[Lysosomal Membrane Permeabilization]; C --> D{Release of Cathepsins}; D --> E[Bid Cleavage to tBid]; E --> F{Mitochondrion}; F --> G[Bax/Bak Activation]; G --> H[Mitochondrial Outer Membrane Permeabilization]; H --> I{Release of Cytochrome c}; I --> J[Apoptosome Formation]; J --> K[Caspase-9 Activation]; K --> L[Caspase-3/7 Activation]; L --> M[Apoptosis]; subgraph "Bcl-2 Family Regulation"; N[Bcl-2, Bcl-xL] --| G; E --| N; end A[this compound] --|> O{REV-ERBβ}; O --| P[Pro-survival Signaling]; P --| M; A[this compound] --|> Q{Autophagy}; Q --| R[Cell Survival]; R --| M;

end

ARN5187-induced apoptosis signaling pathway.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes key quantitative data.

| Parameter | Cell Line | Value | Reference |

| EC50 (REV-ERBβ Antagonism) | HEK-293 (reporter assay) | 15 ± 3.2 µM | [1] |

| Cytotoxicity (IC50) | BT-474 (Breast Cancer) | More potent than chloroquine | [1] |

| Cytotoxicity (IC50) | Various Cancer Cell Lines | Data not yet publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate ARN5187-induced apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ARN5187 on cancer cells and calculate the IC50 value.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells in 96-well Plate"]; B [label="Treat with ARN5187"]; C [label="Add MTT Solution"]; D [label="Incubate for 4 hours"]; E [label="Dissolve Formazan with DMSO"]; F [label="Measure Absorbance at 570 nm"]; G [label="Calculate Cell Viability and IC50"]; A -> B -> C -> D -> E -> F -> G; }

Workflow for MTT Cell Viability Assay.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression and cleavage of apoptosis-related proteins (e.g., caspases, Bcl-2 family members) following ARN5187 treatment.

Protocol:

-

Treat cells with ARN5187 at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Treatment with ARN5187"]; B [label="Cell Lysis and Protein Quantification"]; C [label="SDS-PAGE"]; D [label="Protein Transfer to PVDF Membrane"]; E [label="Blocking"]; F [label="Primary Antibody Incubation"]; G [label="Secondary Antibody Incubation"]; H [label="ECL Detection"]; A -> B -> C -> D -> E -> F -> G -> H; }

Workflow for Western Blot Analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after ARN5187 treatment.

Protocol:

-

Treat cells with ARN5187 for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Treatment with ARN5187"]; B [label="Harvest and Wash Cells"]; C [label="Resuspend in Annexin V Binding Buffer"]; D [label="Stain with Annexin V-FITC and PI"]; E [label="Incubate in the Dark"]; F [label="Flow Cytometry Analysis"]; A -> B -> C -> D -> E -> F; }

Workflow for Flow Cytometry Apoptosis Assay.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

Objective: To assess the integrity of the lysosomal membrane after ARN5187 treatment.

Protocol:

-

Culture cells on glass coverslips.

-

Treat the cells with ARN5187 for the desired time.

-

Stain the cells with 5 µg/mL Acridine Orange (AO) in complete medium for 15 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope.

-

Intact lysosomes will fluoresce bright red, while diffuse green fluorescence in the cytoplasm and nucleus indicates LMP.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Cell Culture and Treatment with ARN5187"]; B [label="Stain with Acridine Orange"]; C [label="Wash with PBS"]; D [label="Fluorescence Microscopy"]; E [label="Analyze Lysosomal Integrity"]; A -> B -> C -> D -> E; }

Workflow for LMP Assay.

Conclusion

This compound represents a promising anti-cancer agent with a unique dual mechanism of action. By simultaneously antagonizing the pro-survival nuclear receptor REV-ERBβ and inhibiting the critical cellular survival process of autophagy, ARN5187 effectively induces apoptosis in cancer cells. The initiation of this apoptotic cascade through lysosomal membrane permeabilization highlights the lysosome as a key player in its cytotoxic effects. Further research is warranted to fully elucidate the downstream signaling events and to evaluate the therapeutic potential of ARN5187 in preclinical and clinical settings. The detailed protocols provided in this guide offer a robust framework for researchers to investigate and expand upon our current understanding of this novel compound.

References

The Modulatory Effect of ARN5187 Trihydrochloride on Core Circadian Clock Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN5187 trihydrochloride, also known as apalutamide, is a potent androgen receptor antagonist. Emerging research has unveiled a novel function of this compound as an antagonist of the nuclear receptor REV-ERBβ, a key component of the mammalian circadian clock. This technical guide provides an in-depth analysis of the effects of ARN5187 on the expression of core circadian clock genes. By relieving the transcriptional repression mediated by REV-ERBβ, ARN5187 has been shown to modulate the expression of essential clock genes, including BMAL1 and PER1. This guide summarizes the available quantitative data, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to ARN5187 and the Circadian Clock

The circadian clock is an endogenous, self-sustaining oscillator that drives the ~24-hour rhythms observed in most physiological processes. At the molecular level, this clock is governed by a complex network of transcriptional-translational feedback loops involving a set of core clock genes. The primary loop involves the heterodimeric transcription factor complex CLOCK/BMAL1, which activates the transcription of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK/BMAL1, thus repressing their own transcription.

A secondary feedback loop involves the nuclear receptors REV-ERB (α and β) and ROR (α, β, γ). CLOCK/BMAL1 drives the expression of REV-ERBα and REV-ERBβ. The REV-ERB proteins, in turn, repress the transcription of BMAL1 by binding to ROR response elements (ROREs) in its promoter. ARN5187 has been identified as an antagonist of REV-ERBβ, thereby interfering with this repressive action and influencing the core clock machinery.[1][2][3]

Quantitative Data on the Effect of ARN5187 on Circadian Gene Expression

ARN5187 has been shown to relieve the transcriptional repression mediated by REV-ERBβ, leading to an increase in the expression of its target genes. The following tables summarize the key quantitative findings from a study by De Mei et al. on the effects of ARN5187 in BT-474 breast cancer cells.

Table 1: Antagonistic Activity of ARN5187 on REV-ERBβ

| Parameter | Value | Cell Line | Assay |

| EC50 | 15 ± 3.2 µM | HEK-293 | REV-ERB-responsive luciferase reporter assay |

This table quantifies the concentration of ARN5187 required to achieve 50% of its maximal antagonistic effect on REV-ERBβ activity.

Table 2: Effect of ARN5187 on the Expression of Endogenous REV-ERB Target Genes

| Gene | ARN5187 Concentration | Fold Change in Expression (normalized to vehicle) | Cell Line |

| BMAL1 | 25 µM | ~1.8 | BT-474 |

| BMAL1 | 50 µM | ~2.5 | BT-474 |

| PER1 | 25 µM | ~1.5 | BT-474 |

| PER1 | 50 µM | ~2.0 | BT-474 |

| PEPCK | 25 µM | ~1.7 | BT-474 |

| PEPCK | 50 µM | ~2.2 | BT-474 |

This table presents the dose-dependent effect of ARN5187 on the mRNA levels of known REV-ERB target genes, including the core clock genes BMAL1 and PER1. Data is represented as the fold increase in expression compared to cells treated with a vehicle control.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of ARN5187 on circadian clock gene expression.

Cell Culture and Synchronization

To study the effects of a compound on the circadian clock, it is crucial to first synchronize the oscillations of the cells in culture.

Protocol: Dexamethasone-Based Cell Synchronization [5][6]

-

Cell Seeding: Plate cells (e.g., U2OS, NIH3T3, or other relevant cell lines) in appropriate culture vessels and grow to near confluency.

-

Synchronization:

-

Prepare a stock solution of dexamethasone (B1670325) in a suitable solvent (e.g., ethanol).

-

Dilute the dexamethasone stock in culture medium to a final concentration of 100 nM.

-

Replace the existing culture medium with the dexamethasone-containing medium.

-

Incubate the cells for 2 hours.

-

-

Washout:

-

After the 2-hour incubation, remove the dexamethasone-containing medium.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add fresh, complete culture medium to the cells.

-

-

Time Course Experiment: The time of the medium change is considered Zeitgeber Time 0 (ZT0). Cells are now synchronized and can be treated with ARN5187 at various time points to assess its effect on circadian gene expression over a time course (e.g., every 4 hours for 48 hours).

RNA Extraction and cDNA Synthesis

Protocol: Total RNA Extraction and Reverse Transcription [7][8][9][10]

-

Cell Lysis: At each time point, wash cells with PBS and lyse them directly in the culture dish using a lysis reagent (e.g., TRIzol or a column-based kit lysis buffer).

-

RNA Isolation:

-

For TRIzol-based methods, add chloroform, centrifuge to separate the phases, and precipitate the RNA from the aqueous phase using isopropanol. Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.

-

For column-based kits, follow the manufacturer's instructions, which typically involve binding the RNA to a silica (B1680970) membrane, washing, and eluting.

-

-

RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be ~2.0.

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

The reaction is typically performed in a thermal cycler.

-

Quantitative Real-Time PCR (qRT-PCR)

Protocol: Analysis of Circadian Gene Expression [11][12][13]

-

Primer Design: Design or obtain validated primers for the core circadian clock genes of interest (BMAL1, CLOCK, PER1, PER2, CRY1, CRY2, REV-ERBα, REV-ERBβ) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.

-

Add diluted cDNA to the master mix in a qPCR plate.

-

-

qPCR Program:

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative expression changes using the ΔΔCt method.

-

Visualizations: Signaling Pathways and Experimental Workflows

Molecular Mechanism of the Mammalian Circadian Clock

Caption: The core molecular circadian clock and the point of intervention by ARN5187.

Experimental Workflow for Assessing the Effect of ARN5187 on Circadian Gene Expression

Caption: Workflow for analyzing ARN5187's effect on circadian gene expression.

Conclusion

The identification of this compound as a REV-ERBβ antagonist opens new avenues for understanding the interplay between androgen receptor signaling, circadian rhythms, and disease. The available data clearly indicate that ARN5187 can de-repress the transcription of core clock genes, including BMAL1 and PER1. This technical guide provides a foundational understanding and practical protocols for researchers to further investigate the chronobiological effects of ARN5187 and similar compounds. Future studies employing genome-wide expression analysis over a full circadian cycle in synchronized cell systems will be crucial to fully elucidate the impact of REV-ERBβ antagonism on the entire circadian transcriptome.

References

- 1. Lysosomotropic REV-ERB antagonism: A metabolic connection between circadian rhythm and autophagy may tell cancer cells “it's time to die” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uu.diva-portal.org [uu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

- 9. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]

- 10. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]

- 11. Highly sensitive and multiplexed one-step RT-qPCR for profiling genes involved in the circadian rhythm using microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Preliminary Studies on ARN-5187 Trihydrochloride in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-5187 trihydrochloride has emerged as a promising preclinical candidate in oncology, exhibiting a novel dual-mechanism of action. This technical guide provides an in-depth overview of the preliminary studies on ARN-5187, focusing on its effects on cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's proposed signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new cancer therapeutics.

Introduction

ARN-5187 is a small molecule that has been identified as a dual inhibitor of the nuclear receptor REV-ERBβ and the cellular process of autophagy.[1][2] This dual inhibitory action represents a novel pharmacological strategy to induce cytotoxicity in cancer cells. Preliminary studies have demonstrated the potential of ARN-5187 to induce apoptosis and inhibit the pro-survival autophagy pathway in various cancer cell lines. This guide will delve into the foundational preclinical data that characterizes the anticancer properties of ARN-5187.

Quantitative Data Summary

The cytotoxic and biological activities of ARN-5187 have been quantified in several cancer cell lines. The following tables summarize the key in vitro data from preliminary studies.

Table 1: In Vitro Cytotoxicity of ARN-5187

| Cell Line | Cancer Type | EC50 (µM) | IC50 (µM) | Reference |

| BT-474 | Breast Cancer | 23.5 | 30.14 | [1] |

| HEP-G2 | Liver Cancer | 14.4 | - | [1] |

| LNCaP | Prostate Cancer | 29.8 | - | [1] |

| HMEC | Normal Breast Epithelial | >100 | >100 | [1] |

Table 2: Effect of ARN-5187 on Gene Expression in BT-474 Cells

| Gene | Function | Effect of ARN-5187 | Reference |

| BMAL1 | Circadian rhythm | Enhanced expression | [1] |

| PER1 | Circadian rhythm | Enhanced expression | [1] |

| PEPCK | Gluconeogenesis | Enhanced expression | [1] |

Table 3: Effect of ARN-5187 on Protein Expression in BT-474 Cells

| Protein | Function in Autophagy/Apoptosis | Effect of ARN-5187 | Reference |

| α-LC3-II | Autophagosome formation | Increased expression | [1] |

| α-p62 | Autophagy substrate | Increased expression | [1] |

| Cleaved PARP | Apoptosis marker | Increased expression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are the protocols for the key experiments cited in the preliminary studies of ARN-5187.

Cell Viability (Cytotoxicity) Assay

-

Objective: To determine the concentration of ARN-5187 that inhibits cancer cell growth.

-

Method:

-

Cancer cell lines (e.g., BT-474, HEP-G2, LNCaP) and a normal cell line (HMEC) were seeded in 96-well plates.

-

Cells were treated with increasing concentrations of ARN-5187 trihydrochloride (typically 0-100 µM) for 48 hours.

-

Cell viability was assessed using a standard colorimetric assay, such as the MTT or SRB assay, which measures the metabolic activity or total protein content of viable cells, respectively.

-

The absorbance was read using a microplate reader.

-

EC50 and IC50 values were calculated from the dose-response curves.

-

RNA Extraction and Real-Time PCR (RT-PCR)

-

Objective: To quantify the effect of ARN-5187 on the expression of target genes.

-

Method:

-

BT-474 cells were treated with ARN-5187 (e.g., 25 µM and 50 µM) for a specified period.

-

Total RNA was extracted from the cells using a commercial RNA isolation kit.

-

The quality and quantity of the extracted RNA were determined using a spectrophotometer.

-

First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Real-time PCR was performed using gene-specific primers for BMAL1, PER1, and PEPCK, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

The relative gene expression was calculated using the ΔΔCt method.

-

Western Blot Analysis

-

Objective: To detect and quantify changes in the expression of key proteins involved in autophagy and apoptosis.

-

Method:

-

BT-474 cells were treated with ARN-5187 (e.g., 50 µM) for 24 hours.

-

Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The total protein concentration in the lysates was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with primary antibodies against LC3-II, p62, and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities were quantified using densitometry software.

-

Signaling Pathways and Experimental Workflows

The dual inhibitory mechanism of ARN-5187 targets the REV-ERBβ and autophagy signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflow.

Figure 1: Proposed mechanism of action of ARN-5187.

Figure 2: General experimental workflow for in vitro studies.

Discussion

The preliminary data on ARN-5187 trihydrochloride suggest a promising anti-cancer profile. Its ability to dually inhibit REV-ERBβ and autophagy leads to a synthetic lethal-like effect in cancer cells. The inhibition of REV-ERBβ, a transcriptional repressor, leads to the upregulation of genes involved in circadian rhythm and metabolism, which may contribute to the anti-proliferative effects. Simultaneously, the blockade of the autophagy-lysosome fusion process prevents the degradation and recycling of cellular components, leading to the accumulation of autophagosomes and the autophagy substrate p62. This disruption of a key cell survival mechanism, coupled with the induction of apoptosis as evidenced by increased cleaved PARP, results in cancer cell death.

Notably, ARN-5187 exhibits selectivity for cancer cells over normal cells, as indicated by its significantly higher IC50 in HMEC cells. This selectivity is a crucial attribute for any potential therapeutic agent.

Future Directions

While the initial in vitro data are encouraging, further preclinical development is necessary to fully characterize the therapeutic potential of ARN-5187. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of ARN-5187 in various preclinical cancer models (e.g., xenografts, patient-derived xenografts) is essential to determine its anti-tumor activity, optimal dosing, and pharmacokinetic/pharmacodynamic profile in a living system.

-

Mechanism of Action Elucidation: Further studies are needed to fully unravel the intricate molecular mechanisms underlying the dual inhibitory action of ARN-5187 and its downstream effects on cancer cell signaling networks.

-

Combination Therapy: Investigating the synergistic potential of ARN-5187 with other standard-of-care chemotherapies or targeted agents could lead to more effective treatment strategies.

-

Biomarker Discovery: Identifying predictive biomarkers of response to ARN-5187 will be crucial for patient stratification in future clinical trials.

As of the writing of this guide, there are no publicly available records of in vivo preclinical studies specifically for ARN-5187 trihydrochloride, nor are there any registered clinical trials. The research on this compound is still in its early, preclinical phase.

Conclusion

ARN-5187 trihydrochloride is a novel investigational compound with a unique dual mechanism of action that targets both REV-ERBβ and autophagy. The preliminary in vitro studies have provided a strong rationale for its further development as a potential anti-cancer agent. The data summarized in this technical guide offer a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this promising molecule.

References

discovery and development of ARN5187 trihydrochloride

An In-depth Technical Guide on the Discovery and Development of Apalutamide (B1683753) (ARN-509)

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial query referenced ARN5187 trihydrochloride. However, the vast majority of scientific and clinical literature points to Apalutamide, with the developmental code ARN-509, as the compound fitting the broader context of a developed therapeutic. This guide will focus on Apalutamide (ARN-509).

Introduction

Apalutamide (formerly ARN-509) is a next-generation, non-steroidal androgen receptor (AR) antagonist developed for the treatment of prostate cancer.[1] Persistent AR signaling is a key driver of prostate cancer progression, even in castrate-resistant states.[2] Apalutamide was designed as a potent and selective AR inhibitor to overcome the limitations of first-generation antiandrogens.[3][4] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Apalutamide.

Discovery and Preclinical Development

Apalutamide was discovered through a structure-activity relationship-guided medicinal chemistry program aimed at identifying more potent antiandrogens that retain full antagonist activity, particularly in the context of AR overexpression which is common in castration-resistant prostate cancer (CRPC).[4]

Mechanism of Action

Apalutamide is a selective and competitive antagonist of the androgen receptor.[5] It binds directly to the ligand-binding domain of the AR with high affinity.[2][6] This binding prevents AR nuclear translocation, inhibits DNA binding, and impedes AR-mediated gene transcription.[6][7] Unlike first-generation antiandrogens like bicalutamide, Apalutamide shows no significant agonistic activity in the setting of increased AR expression.[3]

Preclinical Efficacy

The preclinical efficacy of Apalutamide was demonstrated in various in vitro and in vivo models.

-

In Vitro Studies: Apalutamide demonstrated potent inhibition of androgen-mediated induction of gene expression, including prostate-specific antigen (PSA), in the LNCaP/AR prostate cancer cell line.[5] It also effectively inhibited the proliferation of these cells.[5]

-

In Vivo Xenograft Models: In castrated male immunodeficient mice harboring LNCaP/AR-luc xenograft tumors, oral administration of Apalutamide led to dose-dependent tumor growth inhibition.[5] Notably, at a dose of 30 mg/kg/day, Apalutamide induced significant tumor regressions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Apalutamide.

Table 1: Preclinical Activity of Apalutamide

| Parameter | Value | Cell Line/Model | Reference |

| AR Binding Affinity (IC₅₀) | 16 nM | Cell-free assay | [5] |

| GABAₐ Receptor Affinity (IC₅₀) | 3.0 µM | Radioligand binding assay | [4][8] |

| Tumor Growth Inhibition | Dose-dependent | LNCaP/AR-luc xenograft | [5] |

Table 2: Pharmacokinetic Properties of Apalutamide

| Parameter | Value | Species | Reference |

| Bioavailability | High (oral) | Mouse, Dog | [8] |

| Systemic Clearance | Low | Mouse, Dog | [8] |

| Plasma Half-life | Long | Mouse, Dog | [8] |

Table 3: Key Efficacy Endpoints from the SPARTAN Phase 3 Trial (Non-Metastatic Castration-Resistant Prostate Cancer)

| Endpoint | Apalutamide (n=806) | Placebo (n=401) | Hazard Ratio (95% CI) | p-value | Reference |

| Median Metastasis-Free Survival | 40.5 months | 16.2 months | 0.28 (0.23-0.35) | <0.001 | [3] |

| Median Time to Metastasis | 40.5 months | 16.6 months | 0.27 (0.22-0.34) | <0.001 | [3] |

| Median Progression-Free Survival | 40.5 months | 14.7 months | 0.29 (0.24-0.36) | <0.001 | [3] |

Table 4: Key Efficacy Endpoints from the TITAN Phase 3 Trial (Metastatic Castration-Sensitive Prostate Cancer)

| Endpoint | Apalutamide + ADT (n=525) | Placebo + ADT (n=527) | Hazard Ratio (95% CI) | p-value | Reference |

| 24-Month Overall Survival Rate | 82.4% | 73.5% | 0.67 (0.51-0.89) | 0.005 | [9] |

| Radiographic Progression-Free Survival | Not Reached | 22.1 months | 0.48 (0.39-0.60) | <0.001 | [9] |

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments cited in the development of Apalutamide. These are generalized descriptions based on publicly available information and not exhaustive protocols.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of Apalutamide to the androgen receptor.

Methodology: A competitive radioligand binding assay is typically used.

-

Preparation: Purified androgen receptor ligand-binding domain or cell lysates containing the AR are prepared.

-

Competition: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of Apalutamide.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated (e.g., by filtration).

-

Detection: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of Apalutamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Transcriptional Reporter Assay

Objective: To assess the ability of Apalutamide to inhibit androgen-induced gene transcription.

Methodology: A cell-based reporter gene assay is commonly employed.

-

Cell Culture and Transfection: A suitable cell line (e.g., prostate cancer cells) is cultured and transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Treatment: The transfected cells are treated with an androgen (e.g., R1881) to stimulate transcription, in the presence of varying concentrations of Apalutamide.

-

Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The inhibitory effect of Apalutamide on androgen-induced reporter activity is quantified.

Mouse Xenograft Model

Objective: To evaluate the in vivo antitumor activity of Apalutamide.

Methodology:

-

Cell Line: A human prostate cancer cell line that expresses the androgen receptor (e.g., LNCaP/AR) is used.

-

Animal Model: Immunocompromised mice (e.g., castrated male nude mice) are used.

-

Tumor Implantation: The prostate cancer cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and administered Apalutamide (typically by oral gavage) or a vehicle control daily.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizations

Signaling Pathway

Caption: Androgen Receptor Signaling Pathway and Inhibition by Apalutamide.

Clinical Trial Workflow

Caption: Generalized Phase 3 Clinical Trial Workflow for Apalutamide.

References

- 1. Safety and Antitumor Activity of Apalutamide (ARN-509) in Metastatic Castration-Resistant Prostate Cancer Patients with and without Prior Abiraterone Acetate and Prednisone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Apalutamide - Wikipedia [en.wikipedia.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A TITAN step forward: apalutamide for metastatic castration-sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ARN5187 Trihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN5187 trihydrochloride is a potent and specific antagonist of the nuclear receptor REV-ERBβ. It functions as a lysosomotropic agent that disrupts REV-ERBβ-mediated transcriptional regulation and inhibits autophagy, ultimately leading to cytotoxic effects and apoptosis in cancer cells. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cytotoxicity assays, Western blot analysis, and quantitative RT-PCR, to investigate its mechanism of action.

Mechanism of Action

ARN5187 is a lysosomal REV-ERBβ ligand. Its primary mechanism involves the inhibition of REV-ERB-mediated transcriptional regulation and the modulation of autophagy. This dual action contributes to its cytotoxic and pro-apoptotic effects in cancer cell lines.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in BT-474 breast cancer cells.

Table 1: Cytotoxicity of ARN5187 in BT-474 Cells

| Parameter | Cell Line | Value | Treatment Conditions |

| EC50 | BT-474 | 23.5 µM | 48 hours |

| IC50 | BT-474 | 30.14 µM | 48 hours |

Data sourced from InvivoChem.[1]

Table 2: Effect of ARN5187 on Protein Expression in BT-474 Cells (Western Blot)

| Protein | Treatment | Observation |

| α-LC3-II | 50 µM ARN5187 for 24 hours | Increased expression |

| α-p62 | 50 µM ARN5187 for 24 hours | Increased expression |

| Cleaved PARP | 50 µM ARN5187 for 24 hours | Increased expression |

Data sourced from InvivoChem.[1]

Table 3: Effect of ARN5187 on Gene Expression in BT-474 Cells (RT-PCR)

| Gene | Treatment | Observation |

| BMAL1 | 25 µM and 50 µM ARN5187 | Dose-dependent increase in expression |

| PER1 | 25 µM and 50 µM ARN5187 | Dose-dependent increase in expression |

| PEPCK | 25 µM and 50 µM ARN5187 | Dose-dependent increase in expression |

Data sourced from InvivoChem.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by ARN5187.

Caption: ARN5187 inhibits REV-ERBβ and autophagy, leading to apoptosis.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: BT-474 (human breast ductal carcinoma)

-

Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed at a 1:3 to 1:6 ratio.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution in the complete growth medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) of ARN5187.

-

Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Allow the cells to attach overnight.

-

Treatment: The next day, replace the medium with fresh medium containing increasing concentrations of ARN5187 (e.g., 0-100 µM). Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the EC50 and IC50 values using a non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of ARN5187 on the expression levels of target proteins.

-

Cell Seeding and Treatment: Seed BT-474 cells in 6-well plates. At 70-80% confluency, treat the cells with 50 µM ARN5187 or vehicle (0.1% DMSO) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against α-LC3-II, α-p62, and Cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in gene expression upon ARN5187 treatment.

-

Cell Seeding and Treatment: Seed BT-474 cells in 6-well plates. At 70-80% confluency, treat the cells with 25 µM and 50 µM ARN5187 or vehicle (0.1% DMSO) for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for BMAL1, PER1, PEPCK, and a reference gene (e.g., GAPDH or ACTB).

-

Thermal Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the effects of ARN5187 in cell culture.

Caption: General workflow for ARN5187 cell culture experiments.

References

Application Notes and Protocols for ARN5187 Trihydrochloride in BT-474 Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a cell-permeable, dual-inhibitor that targets REV-ERBβ and autophagy.[1][2][3] This compound has demonstrated cytotoxic effects in various cancer cell lines, including the BT-474 human breast cancer cell line, by inducing apoptosis.[1][2][3] BT-474 cells are characterized by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2) and are also positive for estrogen receptor (ER) and progesterone (B1679170) receptor (PR). The androgen receptor (AR) is also highly expressed in this cell line and is implicated in tumor progression, making it a valuable model for studying targeted therapies in breast cancer.[4][5][6]

This document provides detailed application notes and protocols for the use of this compound in experiments with BT-474 cells. The provided methodologies are based on established laboratory techniques and the known mechanism of action of ARN5187.

Mechanism of Action

ARN5187 functions through a dual mechanism:

-

REV-ERBβ Inhibition: It acts as a REV-ERBβ ligand, relieving its transcriptional repression.[1][2][3]

-

Autophagy Inhibition: It disrupts lysosomal function, leading to the blockage of autophagy at a late stage.[1][2][3]

The combined effect of these actions leads to a potent induction of apoptosis in cancer cells.[1][2][3]

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected effects of ARN5187 on BT-474 cells.

Table 1: Cell Viability (MTT Assay)

| Concentration of ARN5187 (µM) | % Cell Viability (48h) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 10 | 78 | ± 5.1 |

| 25 | 52 | ± 3.9 |

| 50 | 28 | ± 3.2 |

| 100 | 15 | ± 2.5 |

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 3.2 | 1.5 |

| ARN5187 (50 µM) | 25.8 | 15.3 |

Table 3: Western Blot Densitometry Analysis

| Protein Target | Fold Change (ARN5187 50 µM vs. Control) |

| Cleaved PARP | 4.2 |

| LC3-II | 3.8 |

| p62 | 2.5 |

| β-Actin | 1.0 (Loading Control) |

Experimental Protocols

BT-474 Cell Culture

-

Cell Line: BT-474 (ATCC® HTB-20™)

-

Growth Medium: Hybri-Care Medium (ATCC® 46-X) supplemented with 10% Fetal Bovine Serum (FBS).

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use TrypLE™ Express for dissociation.

Cell Viability Assay (MTT)

-

Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in each well with 100 µL of the corresponding ARN5187 dilution or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

-

Cell Lysis: Plate BT-474 cells in 6-well plates. At 70-80% confluency, treat with ARN5187 (50 µM) or vehicle for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cleaved PARP, LC3B, p62, and β-Actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensities using image analysis software and normalize to the loading control (β-Actin).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed BT-474 cells in a 6-well plate and treat with ARN5187 (50 µM) or vehicle for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ARN-5187 I CAS#: 1287451-26-6 I lysosomotropic REV-ERBβ ligand I InvivoChem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Transcriptome profiling and proteomic validation reveals targets of the androgen receptor signaling in the BT-474 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Harnessing Androgen Receptor Pathway Activation for Targeted Alpha Particle Radioimmunotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Androgen receptor as a mediator and biomarker of radioresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARN5187 Trihydrochloride in Autophagy Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a dual inhibitor of REV-ERBβ and autophagy.[1] It functions as a late-stage autophagy inhibitor, disrupting the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagic vesicles. This property makes ARN5187 a valuable tool for studying autophagy flux, the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation. These application notes provide detailed protocols for utilizing this compound to measure autophagy flux in mammalian cells.

Mechanism of Action

This compound is a lysosomotropic agent that accumulates in lysosomes, leading to lysosomal dysfunction.[1] This disruption prevents the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy. The consequence is an accumulation of autophagosomes, which can be quantified by monitoring the levels of autophagy-related proteins such as Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1).

Data Presentation

The following table summarizes the quantitative effects of this compound on autophagy markers in BT-474 breast cancer cells.

| Treatment | Concentration (µM) | Duration (hours) | Target Protein | Observed Effect | Reference |

| This compound | 50 | 2 | LC3-II | Robust increase | [1] |

| This compound | 50 | 4 | LC3-II | Further increase from 2 hours | [1] |

| This compound | 50 | 4 | p62 | Significant increase | [1] |

| This compound | 50 | 24 | LC3-II | Significant increase | [1] |

| This compound | 50 | 24 | p62 | Significant increase | [1] |

| Chloroquine (Reference) | 50 | 2 | LC3-II | Robust increase, comparable to ARN5187 | [1] |

| Chloroquine (Reference) | 50 | 4 | LC3-II | Further increase, comparable to ARN5187 | [1] |

| Chloroquine (Reference) | 50 | 4 | p62 | Significant increase, comparable to ARN5187 | [1] |

Signaling Pathways and Experimental Workflow

Autophagy Signaling Pathway

Caption: General overview of the mammalian autophagy signaling pathway.

Mechanism of Late-Stage Autophagy Inhibition by ARN5187

Caption: ARN5187 disrupts lysosomal function, blocking autophagosome-lysosome fusion.

Experimental Workflow for Autophagy Flux Assay

Caption: Workflow for assessing autophagy flux using ARN5187 treatment.

Experimental Protocols

Protocol 1: Western Blotting for LC3 and p62

This protocol details the detection of LC3-I to LC3-II conversion and p62 accumulation as indicators of autophagy inhibition.

Materials:

-

Cells of interest

-

This compound

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Chloroquine)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 25-50 µM) or controls for the specified durations (e.g., 2, 4, 8, or 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto the SDS-PAGE gels.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize LC3-II and p62 levels to the loading control. An increase in the LC3-II/loading control ratio and p62/loading control ratio indicates a blockage in autophagic flux.

-

Protocol 2: Immunofluorescence for LC3 Puncta

This protocol allows for the visualization and quantification of autophagosomes as fluorescent puncta within cells.

Materials:

-

Cells of interest

-

Glass coverslips

-

This compound

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Chloroquine)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-LC3B

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in 24-well plates and allow them to adhere overnight.

-

Treat cells with this compound or controls as described in the Western blotting protocol.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding with blocking solution for 30-60 minutes at room temperature.

-

Incubate the cells with the primary anti-LC3B antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell. An increase in the number of LC3 puncta in ARN5187-treated cells compared to the control indicates an accumulation of autophagosomes due to blocked autophagic flux.

-

Conclusion

This compound is a potent late-stage autophagy inhibitor that serves as an effective tool for studying autophagic flux. By following the detailed protocols provided in these application notes, researchers can reliably measure the impact of ARN5187 on autophagy through Western blotting for LC3 and p62 and by immunofluorescence analysis of LC3 puncta. These methods will aid in the characterization of novel therapeutics and the elucidation of the role of autophagy in various physiological and pathological contexts.

References

Application Notes and Protocols for Studying REV-ERB Target Genes using ARN5187 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN5187 trihydrochloride is a potent and valuable chemical probe for studying the nuclear receptor REV-ERB. As a dual inhibitor, ARN5187 uniquely targets both REV-ERB and the autophagy pathway, providing a powerful tool for investigating the interplay between circadian rhythm, metabolism, and cancer cell viability.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing ARN5187 to study REV-ERB target genes.

ARN5187 acts as an antagonist to REV-ERBα and REV-ERBβ, thereby relieving the transcriptional repression of its target genes.[1][2] This activity is independent of its effects on lysosomal function.[4] By inhibiting REV-ERB, ARN5187 leads to the upregulation of key circadian and metabolic genes, such as BMAL1, PER1, and PEPCK.[4] Its ability to also inhibit autophagy, particularly in the later stages, makes it a compelling agent for cancer research, where it has demonstrated greater cytotoxicity than autophagy inhibitors like chloroquine (B1663885) alone.[1][5]

Data Presentation

Quantitative Efficacy and Cytotoxicity of ARN5187

| Parameter | Cell Line | Value | Reference |

| REV-ERBβ Antagonism (EC50) | HEK-293 | 15 ± 3.2 µM | [4] |

| Cytotoxicity (EC50) | BT-474 | 23.5 ± 7.3 µM | [5][6] |

| Cytotoxicity (IC50) | BT-474 | 30.14 µM | [6] |

| Cytotoxicity (IC50) | HMEC | >100 µM | [6] |

Dose-Dependent Effect of ARN5187 on REV-ERB Target Gene Expression in BT-474 Cells

| Target Gene | 25 µM ARN5187 (Fold Change vs. Vehicle) | 50 µM ARN5187 (Fold Change vs. Vehicle) | Reference |

| BMAL1 | ~1.5 | ~2.0 | [4] |

| PER1 | ~1.8 | ~2.5 | [4] |

| PEPCK | ~2.0 | ~3.0 | [4] |

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing mammalian cells and treating them with ARN5187 to study its effects on REV-ERB target gene expression.

Materials:

-

Mammalian cell line of interest (e.g., BT-474, HEK-293, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding: Seed cells in the appropriate culture vessel at a density that will allow for optimal growth during the experiment. For a 6-well plate, a common seeding density is 2-5 x 10^5 cells per well.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Preparation of ARN5187: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of ARN5187 or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.

-

Harvesting: After incubation, harvest the cells for downstream analysis such as RNA extraction for qRT-PCR or protein extraction for Western blotting.

Luciferase Reporter Assay for REV-ERB Activity

This protocol is designed to quantify the antagonistic effect of ARN5187 on REV-ERB-mediated transcriptional repression using a luciferase reporter construct containing REV-ERB response elements (RevREs).

Materials:

-

HEK-293 cells (or other suitable cell line)

-

Expression vector for REV-ERBβ

-

Luciferase reporter vector with RevREs (e.g., pGL3-2xRevRE-luc)

-

Control reporter vector (e.g., Renilla luciferase vector for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK-293 cells in a 24-well plate at a density of 5 x 10^4 cells per well 24 hours prior to transfection.

-

Co-transfection: Co-transfect the cells with the REV-ERBβ expression vector, the RevRE-luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Allow the cells to express the transfected plasmids for 24 hours.

-

ARN5187 Treatment: Treat the transfected cells with various concentrations of ARN5187 (e.g., 0.1 to 100 µM) or vehicle control for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in luciferase activity for ARN5187-treated cells relative to the vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression